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Compound of Interest

2'5'-Dimethyl-2,2,2-
Compound Name:

trifluoroacetophenone
CAS No.: 181828-02-4
Cat. No.: B065298

Get Quote

Executive Summary

This technical guide provides a comprehensive analysis of 2',5'-Dimethyl-2,2,2-
trifluoroacetophenone, a specialized fluorinated building block used in the synthesis of
agrochemicals and pharmaceutical intermediates.[1][2] Distinguished by its highly electrophilic
trifluoroacetyl group, this molecule serves as a critical transition-state mimic in enzyme
inhibition studies and a lipophilic scaffold in medicinal chemistry.[1][2]

Part 1: Physicochemical Core & Molecular Weight
Analysis[1][2]

The precise molecular weight is the fundamental constant for all stoichiometric calculations in
synthesis and analytical quantification.[1][2]

Molecular Identity[1][2]

e IUPAC Name: 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanone[1][2]
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e Molecular Formula:
[1][2]
e SMILES:CC1=CC(=C(C=C1)C(=0)C(F)(F)F)C

o Key Structural Feature: The molecule consists of a p-xylene (2,5-dimethylbenzene) core
acylated with a trifluoromethyl ketone moiety.[1][2]

Molecular Weight Calculation

The molecular weight is derived from the standard atomic weights of the constituent elements.

[1][°]

Atomic Mass (

Element Count Subtotal ( g/mol )
g/mol )

Carbon (C) 10 12.011 120.110

Hydrogen (H) 9 1.008 9.072

Fluorine (F) 3 18.998 56.994

Oxygen (O) 1 15.999 15.999

Total MW 202.175

Exact Mass (Monoisotopic): 202.0605 g/mol (Critical for High-Resolution Mass Spectrometry
[HRMS] validation)

Part 2: Synthetic Architecture (Friedel-Crafts
Acylation)

The most robust route for synthesizing 2',5'-Dimethyl-2,2,2-trifluoroacetophenone is the
Friedel-Crafts acylation of p-xylene.[1][2] This method is preferred over Grignard routes due to
higher atom economy and the avoidance of cryogenic conditions.[1][2]

Reaction Logic
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e Substrate: p-Xylene (1,4-dimethylbenzene).[1][2]
e Electrophile Source: Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Chloride.[1][2]

e Catalyst: Aluminum Chloride (

)-[11[2]

o Regioselectivity: p-Xylene is symmetrical.[1][2] Substitution occurs ortho to a methyl group,
resulting in a single regioisomer (2,5-dimethyl substitution pattern relative to the ketone).[1]

[2]

Experimental Protocol

Scale: 50 mmol Safety Note:

is highly hygroscopic and releases HCI gas upon contact with moisture.[1][2] Perform all
operations in a fume hood.

o Catalyst Activation: In a dry three-necked flask equipped with a reflux condenser and
dropping funnel, suspend anhydrous

(1.2 eq, 60 mmol) in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

» Electrophile Generation: Cool the suspension to 0°C. Dropwise add Trifluoroacetic Anhydride
(1.1 eq, 55 mmol). Stir for 15 minutes to generate the active acylium complex.

o Substrate Addition: Add p-Xylene (1.0 eq, 50 mmol) dropwise, maintaining the temperature
below 5°C to prevent polymerization or poly-acylation.

o Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor via
TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2]

e Quenching (Critical): Pour the reaction mixture slowly onto crushed ice/HCI. The aluminum
complex is stable and requires acidic hydrolysis to break.[1][2]

o Workup: Extract the aqueous layer with DCM (3x).[1][2] Wash combined organics with brine,
dry over
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, and concentrate in vacuo.

« Purification: Purify via vacuum distillation or silica gel flash chromatography.[1]

Synthetic Workflow Diagram
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Click to download full resolution via product page

Figure 1: Step-by-step Friedel-Crafts acylation workflow for the synthesis of the target
molecule.

Part 3: Reactivity & Applications in Drug
Discovery[2]

The trifluoroacetyl group (

) confers unique properties that distinguish this molecule from non-fluorinated acetophenones.

The "Fluorine Effect" on Carbonyl Activity

The three fluorine atoms exert a powerful inductive effect (-1), significantly increasing the
electrophilicity of the carbonyl carbon.[1][2]

» Hydrate Formation: Unlike standard ketones, trifluoromethyl ketones exists in equilibrium
with their gem-diol (hydrate) forms in aqueous media.[1][2]

» Bioactivity Mechanism: This stable hydrate mimics the tetrahedral transition state of peptide
bond hydrolysis.[1][2] Consequently, derivatives of 2',5'-dimethyl-2,2,2-
trifluoroacetophenone are often investigated as inhibitors for serine proteases and
esterases.[1][2]

Bioisosteric Utility

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-Trifluoroacetophenone
https://www.benchchem.com/product/b065298/docs?utm_src=pdf-body-img#technical-profile-2-5-dimethyl-2-2-2-trifluoroacetophenone-1-2
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-Trifluoroacetophenone
https://patents.google.com/patent/CN103193611A/en
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-Trifluoroacetophenone
https://patents.google.com/patent/CN103193611A/en
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-Trifluoroacetophenone
https://patents.google.com/patent/CN103193611A/en
https://www.benchchem.com/product/b065298/docs?utm_src=pdf-body#technical-profile-2-5-dimethyl-2-2-2-trifluoroacetophenone-1-2
https://www.benchchem.com/product/b065298/docs?utm_src=pdf-body#technical-profile-2-5-dimethyl-2-2-2-trifluoroacetophenone-1-2
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-Trifluoroacetophenone
https://patents.google.com/patent/CN103193611A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065298?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In drug development, this molecule serves as a scaffold to modulate:
e Lipophilicity: The

group increases LogP, enhancing membrane permeability.[1][2]
o Metabolic Stability: The

bond is resistant to cytochrome P450 oxidation, blocking metabolic soft spots.[1][2]

Mechanism of Action Diagram
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Figure 2: Mechanism of enzyme inhibition via stable tetrahedral adduct formation.[1][2]

Part 4: Safety & Handling

» Hazard Identification: Irritant to eyes, respiratory system, and skin.[1][2]
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o Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is
hygroscopic due to its tendency to form hydrates.[1][2]

o Spill Response: Absorb with inert material (vermiculite/sand).[1][2] Do not allow to enter
drains.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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